molecular formula C13H14BF4NO4 B2873263 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester CAS No. 2096336-43-3

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester

Cat. No.: B2873263
CAS No.: 2096336-43-3
M. Wt: 335.06
InChI Key: MAXOMANZLLMOOF-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester is a specialized organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound features a fluorine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronic acid moiety stabilized by a pinacol ester group.

Mechanism of Action

Target of Action

The primary target of “2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester” is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound, being an organoboron reagent, participates in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium complex donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway that this compound affects. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its transmetalation with palladium (II) complexes is rapid , which may influence its bioavailability in the context of chemical reactions.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including drug discovery, materials science, and more .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , which means the reaction can proceed in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester typically involves multi-step organic reactions. One common approach is the boronic acid derivative synthesis starting from the corresponding phenyl boronic acid. The nitration and trifluoromethylation steps are usually carried out sequentially, followed by esterification with pinacol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be employed.

  • Substitution Reactions: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

  • Oxidation: Conversion to corresponding phenols or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution Reactions: Formation of amides, esters, or ethers.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is widely used in cross-coupling reactions to create complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: The compound's biological applications include its use as a probe in biochemical assays and as a building block in the synthesis of biologically active molecules. Its fluorine and trifluoromethyl groups enhance the binding affinity and selectivity of these molecules.

Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties. Its incorporation into drug molecules can enhance their metabolic stability and target specificity.

Industry: In the materials industry, this compound is used in the development of advanced polymers and coatings. Its unique chemical structure contributes to the creation of materials with superior properties, such as increased durability and chemical resistance.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine

  • 2-Fluoro-5-nitrobenzoic acid

Uniqueness: 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester stands out due to its combination of fluorine, nitro, and trifluoromethyl groups on the phenyl ring, which is not commonly found in other similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable tool in various applications.

Properties

IUPAC Name

2-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)9-6-7(19(20)21)5-8(10(9)15)13(16,17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXOMANZLLMOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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